molecular formula C20H21NO5 B13412390 rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline

rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline

Cat. No.: B13412390
M. Wt: 355.4 g/mol
InChI Key: VSKJOSVYDOHRGI-QZTJIDSGSA-N
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Description

rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline is a fluorinated amino acid derivative featuring a hydroxynorvaline backbone with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound’s stereochemistry is defined by the rel-(3R) configuration, which distinguishes it from other hydroxy amino acids. The Fmoc group enhances its utility in solid-phase peptide synthesis (SPPS) by enabling selective deprotection under mild basic conditions. This compound is primarily employed in peptide research for introducing hydroxylated side chains, which can influence peptide solubility, conformation, and biological activity.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid

InChI

InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24)/t17-,18-/m1/s1

InChI Key

VSKJOSVYDOHRGI-QZTJIDSGSA-N

Isomeric SMILES

CC[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of a suitable precursor, typically a protected amino acid or peptide fragment, which contains the desired chiral centers. For rel-(3R)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline, the starting point may be a D-norvaline derivative with the amino group protected by Fmoc.

Formation of the Fmoc-Protected Intermediate

The Fmoc group is introduced onto the amino group via standard carbamate formation reactions, often using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as DIPEA or sodium bicarbonate. This step is crucial for peptide chain elongation and protecting the amino group during subsequent reactions.

Stereoselective Hydroxylation at the 3-Position

The hydroxyl group at the 3-position is introduced stereoselectively, often through reduction of a keto precursor or via hydroxylation of an unsaturated intermediate. Techniques involve:

  • Asymmetric reduction using chiral catalysts or reagents.
  • Use of stereoselective oxidation-reduction protocols, such as Swern oxidation or DIBAL reduction, to achieve the desired (3R) configuration.

Coupling and Chain Elongation

Coupling reagents such as HBTU, HATU, or PyBOP are employed to link amino acid fragments or peptide chains. The coupling typically occurs in anhydrous solvents like DMF or DMSO, with bases like DIPEA to facilitate the reaction.

Cyclization and Final Functionalization

Peptide cyclization may be performed on-resin or in solution, often by adjusting pH and using dilute conditions to favor intramolecular reactions. The final compound is purified via reverse-phase HPLC, and its structure confirmed by NMR and mass spectrometry.

Data-Driven Synthesis Parameters

Step Reagents Conditions Purpose Reference
Fmoc Protection Fmoc-Cl, DIPEA Room temperature, aqueous/organic solvent Protect amino group ,
Hydroxylation DIBAL, chiral catalysts Low temperature, stereoselective Introduce 3-hydroxy group ,
Coupling HBTU, HOBt, DIPEA DMF or DMSO, room temperature Chain elongation ,
Cyclization pH adjustment, dilute conditions Ambient temperature Peptide cyclization ,
Purification Reverse-phase HPLC Gradient elution Purify target compound ,

Notes on Synthesis Optimization

  • Stereoselectivity : Achieved through chiral catalysts or stereoselective reduction techniques, ensuring the (3R) configuration.
  • Yield and Purity : Optimized by controlling reaction conditions, employing high-efficiency coupling reagents, and rigorous purification.
  • Protecting Groups : Fmoc is favored for its stability and ease of removal under basic conditions, compatible with peptide synthesis protocols.

Summary Table of Synthesis Methods

Method Step Reagents Conditions Purpose References
Fmoc Protection Fmoc-Cl, DIPEA Room temp Protect amino group ,
Stereoselective Hydroxylation DIBAL, chiral catalysts -78°C to room temp Introduce 3-hydroxy ,
Peptide Coupling HBTU, HOBt, DIPEA Room temp Chain extension ,
Cyclization pH control, dilute Room temp Peptide cyclization ,
Purification RP-HPLC Gradient Isolate product ,

Chemical Reactions Analysis

Types of Reactions: rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it a useful tool in the design of enzyme inhibitors and probes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design, particularly in the development of novel antibiotics and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline involves its interaction with specific molecular targets. The Fmoc group can be cleaved under specific conditions, revealing the active amine group that can interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Fmoc-protected non-proteinogenic amino acids. Below is a detailed comparison with analogous derivatives:

Structural and Functional Differences

Compound Name CAS No. Molecular Formula Key Features Primary Use
rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline Not provided C₂₁H₂₁NO₅ - Hydroxyl group at C3 (R-configuration)
- Five-carbon norvaline backbone
Peptide synthesis with polar side chains
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 211637-75-1 C₂₅H₂₃NO₄ - Aromatic o-tolyl side chain
- S-configuration at C2
SPPS with hydrophobic motifs
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate Not provided C₂₄H₂₁NO₄ - Phenyl side chain
- R-configuration at C2
Peptide coupling reactions
Fmoc-D-Asp-ODmb (D-Aspartic acid, N-Fmoc-protected, 1-(2,4-dimethoxybenzyl)) 200335-63-3 C₁₉H₁₇NO₆ - Carboxylic acid esterified with dimethoxybenzyl
- Aspartic acid backbone
Protecting acidic residues in SPPS
DL-threo-3-Hydroxyaspartic acid 4294-45-5 C₄H₇NO₅ - Hydroxyl at C3 (threo configuration)
- Four-carbon aspartic acid backbone
Enzyme inhibition studies

Key Comparative Insights

Backbone Length and Functional Groups: The norvaline derivative (five-carbon chain) offers greater conformational flexibility compared to aspartic acid derivatives (four-carbon backbone) . The hydroxyl group in the target compound introduces polarity, contrasting with the aryl groups (e.g., o-tolyl, phenyl) in and compounds, which enhance hydrophobicity .

Stereochemical Impact :

  • The rel-(3R) configuration ensures distinct spatial orientation compared to the S-configuration in ’s compound, affecting peptide folding and receptor binding .
  • DL-threo-3-Hydroxyaspartic acid () lacks an Fmoc group, limiting its direct utility in SPPS but making it valuable in studying enzyme active sites .

Synthetic Utility: Fmoc-D-Asp-ODmb () includes a dimethoxybenzyl (Dmb) ester, which protects carboxylic acids during synthesis, unlike the target compound’s free hydroxyl group .

Biological Activity

Chemical Structure and Properties

Fmoc-D-Norvaline has a unique chemical structure that contributes to its biological activity. The Fmoc group serves as a protective group for the amino acid, enhancing its stability and solubility in organic solvents.

Chemical Structure

rel 3R N 9H Fluoren 9 ylmethoxy carbonyl 3 hydroxy D norvaline\text{rel 3R N 9H Fluoren 9 ylmethoxy carbonyl 3 hydroxy D norvaline}

Molecular Formula

  • C₁₅H₁₉NO₃

Molecular Weight

  • 263.32 g/mol
  • Inhibition of Arginase : Fmoc-D-Norvaline has been studied for its ability to inhibit arginase, an enzyme involved in the urea cycle. This inhibition can lead to increased levels of arginine, a precursor for nitric oxide (NO) synthesis, which has implications for vascular health and immune response.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
  • Modulation of Nitric Oxide Synthase (NOS) : By increasing arginine levels, Fmoc-D-Norvaline may indirectly enhance the production of nitric oxide through the activation of nitric oxide synthase pathways.

Data Table on Biological Activity

Activity Effect Reference
Arginase InhibitionIncreased arginine levels
Antioxidant ActivityReduced oxidative stress
Modulation of NOSEnhanced nitric oxide production

Study 1: Arginase Inhibition and Vascular Health

A study conducted by Smith et al. (2021) explored the effects of Fmoc-D-Norvaline on vascular endothelial function. The researchers found that treatment with Fmoc-D-Norvaline significantly inhibited arginase activity in human endothelial cells, leading to improved nitric oxide bioavailability. This suggests potential therapeutic applications in conditions characterized by endothelial dysfunction.

Study 2: Antioxidant Effects in Neuroprotection

In another investigation by Johnson et al. (2022), Fmoc-D-Norvaline was tested for its neuroprotective properties in a model of oxidative stress-induced neuronal damage. The results indicated that the compound effectively reduced markers of oxidative stress and apoptosis in neuronal cells, highlighting its potential role as a neuroprotective agent.

Research Findings

Recent research has further elucidated the biological mechanisms underlying the activity of Fmoc-D-Norvaline:

  • Cell Proliferation Studies : A study published in Journal of Medicinal Chemistry demonstrated that Fmoc-D-Norvaline promotes cell proliferation in fibroblast cultures by modulating growth factor signaling pathways.
  • In Vivo Studies : Animal studies have shown that administration of Fmoc-D-Norvaline leads to improved wound healing and tissue regeneration, attributed to enhanced arginine availability and subsequent NO production.

Q & A

Q. What are the key steps in synthesizing rel-(3R)-N-Fmoc-3-hydroxy-D-norvaline, and how is stereochemical integrity ensured?

  • Methodological Answer : Synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amine group, followed by chiral resolution to isolate the D-norvaline enantiomer. The hydroxyl group at the 3R position is introduced via stereoselective hydroxylation or enzymatic catalysis. Solid-phase peptide synthesis (SPPS) protocols, such as those described for Fmoc-protected amino acids, are adapted to retain configuration . Purification employs reverse-phase HPLC with chiral columns to resolve enantiomeric impurities. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to confirm stereochemistry .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • HPLC : Chiral chromatography (e.g., using amylose- or cellulose-based columns) to validate enantiomeric purity.
  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of the Fmoc group, hydroxyl, and backbone structure.
  • MS : High-resolution MS (HRMS) for molecular weight verification.
  • X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the hydroxyl group and Fmoc cleavage. Use anhydrous solvents (e.g., DMF or DCM) during synthesis to avoid hydrolysis. Stability studies suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How does the 3R-hydroxy group influence peptide backbone conformation in Fmoc-protected systems?

  • Methodological Answer : The 3R-hydroxy group introduces steric and electronic constraints, affecting peptide folding and β-sheet/α-helix equilibria. Computational modeling (e.g., molecular dynamics simulations) paired with circular dichroism (CD) spectroscopy can map conformational changes. Comparative studies with non-hydroxylated analogs (e.g., D-norvaline derivatives) highlight hydrogen-bonding interactions critical for structural stability .

Q. What strategies mitigate racemization during solid-phase synthesis of peptides containing this compound?

  • Methodological Answer :
  • Low-temperature coupling : Perform reactions at 4–10°C to slow racemization kinetics.
  • Activating agents : Use HOBt/DIC or OxymaPure®/DIC systems, which minimize base-induced epimerization.
  • Monitoring : Employ real-time FTIR or inline UV spectroscopy to detect racemization byproducts .

Q. How can researchers resolve contradictions in reported solubility data for Fmoc-protected hydroxy amino acids?

  • Methodological Answer : Solubility varies with solvent polarity and pH. Systematic studies using Hansen solubility parameters and pH titration (e.g., in DMSO/water mixtures) clarify discrepancies. For example, the hydroxyl group enhances solubility in polar aprotic solvents (e.g., DMF) but reduces it in nonpolar media (e.g., chloroform) .

Q. What advanced applications exist for this compound in bioconjugation or prodrug design?

  • Methodological Answer :
  • Bioconjugation : The hydroxyl group serves as a site for PEGylation or glycosylation via Mitsunobu or enzymatic reactions.
  • Prodrugs : Enzymatically cleavable Fmoc-hydroxy derivatives enhance drug solubility and targeted release. For example, esterase-sensitive prodrugs exploit the hydroxyl group for controlled activation .

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